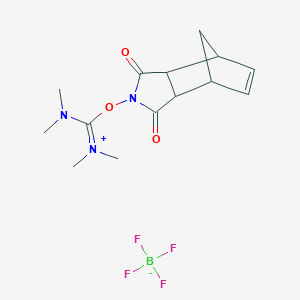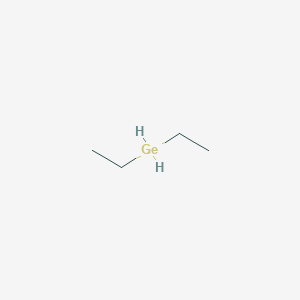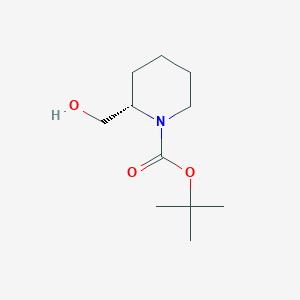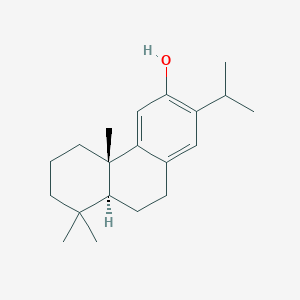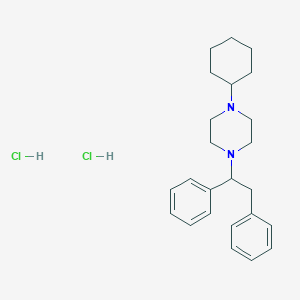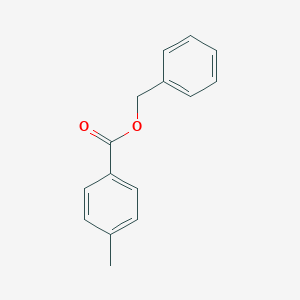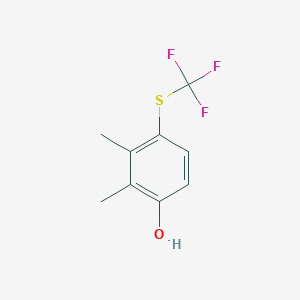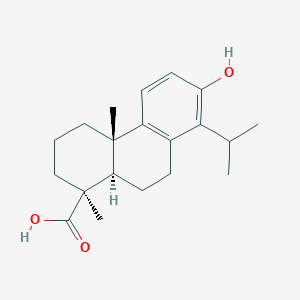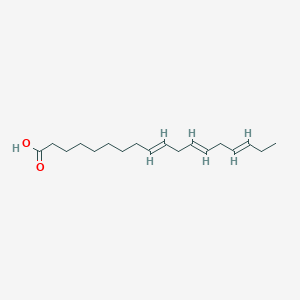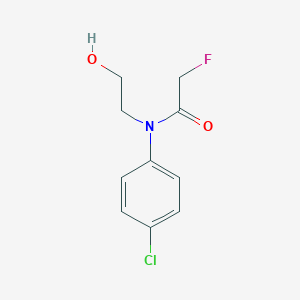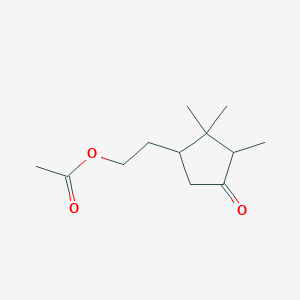
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate, also known as TOCP, is a chemical compound that has been widely used in industrial applications. It is primarily used as a plasticizer and a solvent for cellulose acetate, which is commonly used in the production of plastics, lacquers, and coatings. Despite its widespread use, TOCP has been found to have toxic effects on humans and animals, and has been classified as a hazardous substance by several regulatory agencies.
Mecanismo De Acción
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate acts as a potent inhibitor of acetylcholinesterase, which leads to an accumulation of acetylcholine in the nervous system. This can result in overstimulation of the nervous system, leading to a range of neurological symptoms such as tremors, convulsions, and paralysis.
Biochemical and Physiological Effects:
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate has been found to have toxic effects on several organ systems in the body, including the nervous system, liver, and kidneys. Exposure to 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate can lead to neurological symptoms such as peripheral neuropathy and paralysis, as well as liver and kidney damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate has been used as a research tool in studies investigating the effects of acetylcholinesterase inhibition on the nervous system. However, due to its toxic effects, it must be handled with caution in the laboratory, and appropriate safety measures must be taken to prevent exposure.
Direcciones Futuras
Future research on 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate could focus on developing safer alternatives to the compound for use in industrial applications. Additionally, further studies could investigate the mechanisms underlying the toxic effects of 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate on the nervous system and other organ systems, with the goal of developing new treatments for 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate toxicity. Finally, research could focus on identifying populations at risk for 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate exposure and developing strategies to minimize exposure and prevent toxicity.
Métodos De Síntesis
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate can be synthesized through the reaction of cyclopentanone with isobutyraldehyde, followed by a reaction with acetic anhydride. The resulting compound is a colorless liquid with a boiling point of 243-245°C.
Aplicaciones Científicas De Investigación
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate has been extensively studied for its toxic effects on humans and animals. Research has shown that exposure to 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate can cause damage to the nervous system, liver, and kidneys, and can lead to neurological disorders such as peripheral neuropathy and paralysis. 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate has also been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses.
Propiedades
Número CAS |
1901-39-9 |
|---|---|
Nombre del producto |
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate |
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
2-(2,2,3-trimethyl-4-oxocyclopentyl)ethyl acetate |
InChI |
InChI=1S/C12H20O3/c1-8-11(14)7-10(12(8,3)4)5-6-15-9(2)13/h8,10H,5-7H2,1-4H3 |
Clave InChI |
ODBRWRPMELYFSQ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)CC(C1(C)C)CCOC(=O)C |
SMILES canónico |
CC1C(=O)CC(C1(C)C)CCOC(=O)C |
Otros números CAS |
1901-39-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




